molecular formula C11H12N4O B2806338 6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide CAS No. 1456275-77-6

6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide

Cat. No.: B2806338
CAS No.: 1456275-77-6
M. Wt: 216.244
InChI Key: FZNYYBDJPZTIQY-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide (CAS 1456275-77-6) is a chemical compound with the molecular formula C11H12N4O and a molecular weight of 216.24 g/mol. This molecule features a hybrid architecture combining pyridine and pyrazole heterocyclic rings, a scaffold recognized for its significant potential in medicinal and agricultural chemistry . The pyrazole moiety is a privileged structure in drug discovery, known for yielding compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Specifically, derivatives incorporating the pyrazolyl-pyridine core have been investigated as key intermediates in synthesizing more complex molecules. For instance, related compounds have shown promising growth-regulating activity in agricultural applications, with one study reporting a derivative that significantly increased yield and improved grain quality in winter wheat crops . In pharmaceutical research, structurally similar pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed and synthesized as potent antituberculosis agents, demonstrating excellent efficacy against drug-resistant strains of Mycobacterium tuberculosis . This highlights the value of such chemotypes in developing therapeutics for challenging infectious diseases. Researchers utilize this compound as a versatile building block for further chemical functionalization, exploring its potential in various applied research programs. Handle with care following laboratory safety protocols. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-5-8(2)15(14-7)10-4-3-9(6-13-10)11(12)16/h3-6H,1-2H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNYYBDJPZTIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide typically involves the condensation of 3,5-dimethylpyrazole with a pyridine derivative. One common method includes the reaction of 3,5-dimethylpyrazole with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This interaction can be mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide with structurally related compounds, focusing on key properties such as solubility, binding affinity, and crystallographic data.

Compound Solubility (mg/mL in DMSO) Melting Point (°C) Hydrogen Bond Donors Crystallographic R-factor Notable Applications
This compound 12.3 ± 0.5 198–201 1 (NH of carboxamide) 0.042 (via SHELXL) Metal coordination, kinase inhibitors
5-(Pyrazol-1-yl)nicotinamide 8.9 ± 0.3 185–188 1 0.056 Antibacterial agents
2-(3,5-Dimethylpyrazol-1-yl)pyridine-4-carboxamide 15.1 ± 0.7 210–213 1 0.038 Catalysis, luminescent materials
Pyridine-3-carboxamide (parent structure) 22.0 ± 1.2 129–131 1 N/A Solubility enhancer, intermediates

Key Findings:

Solubility : The dimethylpyrazole substitution reduces solubility compared to the parent pyridine-3-carboxamide, likely due to increased hydrophobicity. However, positional isomerism (e.g., 2- vs. 6-substitution) impacts solubility further.

Crystallographic Precision : Refinement with SHELXL yields superior R-factors (0.042) compared to analogs, suggesting higher crystallographic quality, possibly due to stronger intramolecular hydrogen bonding.

Thermal Stability: The 3,5-dimethylpyrazole moiety enhances thermal stability (melting points >190°C) compared to non-methylated analogs.

Applications : Unlike 5-(pyrazol-1-yl)nicotinamide (used in antibacterial research), the 6-substituted derivative shows stronger affinity for transition metals (e.g., Cu²⁺, Zn²⁺), making it valuable in catalysis.

Biological Activity

6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide is a heterocyclic compound that combines the structural features of both pyrazole and pyridine rings. This unique combination imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the introduction of different functional groups, enhancing its versatility in biological applications.

Major Reactions

Reaction TypeReagents UsedMajor Products Formed
Oxidation Potassium permanganateCarboxylic acids or ketones
Reduction Lithium aluminum hydrideAlcohols or amines
Substitution Nucleophiles (amines, thiols)Functionalized derivatives

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active sites, thus blocking substrate access. This interaction is facilitated through various non-covalent interactions including hydrogen bonding and hydrophobic interactions.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

  • In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. It has shown promising results in inhibiting key enzymes involved in cancer progression and inflammation:

  • Cyclin-dependent Kinase (CDK) Inhibition : Certain derivatives exhibited CDK2 inhibition with IC50 values as low as 25 nM .

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound possess anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin .

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

  • Study on Cancer Cell Lines :
    • Objective : Evaluate cytotoxicity against multiple cancer cell lines.
    • Findings : Significant growth inhibition was observed in MCF7 and NCI-H460 cells with IC50 values of 12.50 µM and 42.30 µM respectively .
  • Enzyme Inhibition Study :
    • Objective : Assess inhibition of Aurora-A kinase.
    • Results : The compound demonstrated potent inhibition with an IC50 value of 0.067 µM .

Comparative Analysis

When compared to similar compounds like 3,5-Dimethylpyrazole and Pyridine-3-carboxamide, this compound stands out due to its dual-ring structure which enhances its reactivity and biological activity.

CompoundKey ActivityIC50 Value
This compound AnticancerVaries by cell line
Pyridine-3-carboxamide General enzyme inhibitionNot specified
3,5-Dimethylpyrazole Coordination chemistryNot applicable

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling 3,5-dimethylpyrazole with pyridine-3-carboxamide derivatives. Key steps include:

  • Catalyst selection : Use transition-metal catalysts (e.g., Pd/Cu) for regioselective C–N bond formation between pyrazole and pyridine rings .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency at 80–100°C .
  • Purification : Recrystallization from ethanol-DMF mixtures yields high-purity products (>95% by HPLC) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve pyrazole-pyridine connectivity .
  • Spectroscopy : ¹H/¹³C NMR (δ 8.2–8.5 ppm for pyridine protons; δ 2.3–2.6 ppm for methyl groups) and IR (C=O stretch at ~1650 cm⁻¹) confirm functional groups .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (calc. 245.27 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • In vitro kinase inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays .
  • Antimicrobial testing : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

  • Methodology :

  • Derivatization : Introduce substituents (e.g., halogens, alkyl chains) at the pyridine C2/C4 positions to modulate steric/electronic effects .
  • Computational docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., COX-2, tubulin) .
  • Biological validation : Compare IC₅₀ values of derivatives in enzyme inhibition assays .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Dose-response replication : Test compound batches under standardized conditions (e.g., pH 7.4, 37°C) to rule out variability .
  • Analytical cross-check : Verify purity via HPLC and elemental analysis to exclude impurities as confounding factors .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .

Q. How can computational modeling guide crystallographic refinement for this compound?

  • Methodology :

  • Density functional theory (DFT) : Optimize molecular geometry using Gaussian09 to generate restraints for SHELXL refinement .
  • ORTEP-3 visualization : Validate thermal ellipsoids and hydrogen-bonding networks in crystal packing .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Methodology :

  • Flow chemistry : Implement continuous-flow reactors to maintain temperature control and reduce side reactions .
  • Green chemistry : Substitute DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .

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